molecular formula C14H18N4S B2592029 4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione CAS No. 440334-11-2

4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione

Cat. No.: B2592029
CAS No.: 440334-11-2
M. Wt: 274.39
InChI Key: CZAULDMFEQCMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the pyrrolidine and thione groups in this compound potentially enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to yield 2-aminobenzamide.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted quinazoline derivatives

Mechanism of Action

The mechanism of action of 4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The thione group can also interact with metal ions, potentially affecting metalloproteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(piperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
  • 4-((2-(morpholin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
  • 4-((2-(azepan-1-yl)ethyl)amino)quinazoline-2(1H)-thione

Uniqueness

4-((2-(pyrrolidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione is unique due to the presence of the pyrrolidine group, which may enhance its binding affinity to certain biological targets compared to its analogs. The thione group also contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c19-14-16-12-6-2-1-5-11(12)13(17-14)15-7-10-18-8-3-4-9-18/h1-2,5-6H,3-4,7-10H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAULDMFEQCMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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